

# The Role of CCX-777 in Cancer Cell Biology: A Technical Guide

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## Compound of Interest

Compound Name: CCX-777

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## Introduction

The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a significant player in cancer progression. Its involvement in key tumorigenic processes, including cell proliferation, survival, migration, and angiogenesis, has positioned it as a compelling therapeutic target. **CCX-777** is a small molecule modulator of ACKR3, characterized as a partial agonist for  $\beta$ -arrestin-2 recruitment. This technical guide provides an in-depth overview of the role of ACKR3 in cancer cell biology and the known effects of its modulation by compounds such as **CCX-777**, supported by experimental data and detailed protocols.

## The ACKR3/CXCR7 Receptor in Cancer

ACKR3 is a G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike conventional chemokine receptors, ACKR3 does not typically signal through G protein-dependent pathways to induce chemotaxis. Instead, its primary signaling mechanism is mediated by  $\beta$ -arrestin recruitment.<sup>[1][2]</sup> This unique signaling profile contributes to its diverse roles in cancer biology.

Overexpression of ACKR3 has been observed in a wide range of malignancies, including breast cancer, prostate cancer, glioblastoma, hepatocellular carcinoma, and lung cancer, often correlating with poor prognosis.<sup>[3][4]</sup> The multifaceted role of ACKR3 in cancer includes:

- **Tumor Growth and Proliferation:** ACKR3 signaling can promote cancer cell proliferation, in some contexts through the transactivation of the epidermal growth factor receptor (EGFR).<sup>[5]</sup>
- **Metastasis and Invasion:** By modulating cell adhesion and migration, ACKR3 can facilitate the invasion of cancer cells into surrounding tissues and their metastasis to distant organs.<sup>[6][7]</sup>
- **Angiogenesis:** ACKR3 is expressed on tumor-associated endothelial cells and plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.<sup>[6][7]</sup>
- **Therapy Resistance:** There is emerging evidence that ACKR3 signaling may contribute to resistance to certain cancer therapies.

## CCX-777: A Partial Agonist of ACKR3

**CCX-777** is a small molecule that acts as a partial agonist for the recruitment of  $\beta$ -arrestin-2 to ACKR3.<sup>[8]</sup> This means that while it activates the  $\beta$ -arrestin signaling pathway, it does so to a lesser extent than the endogenous full agonist, CXCL12. The pharmacological activity of **CCX-777** on ACKR3 has been quantitatively characterized, as detailed in the table below.

### Quantitative Data on CCX-777 Activity

Compound	Assay	Parameter	Value	Reference
CCX-777	$\beta$ -arrestin-2 Recruitment (BRET)	Efficacy	$52 \pm 7\%$ (relative to CXCL12)	<sup>[8]</sup>
CCX-777	$\beta$ -arrestin-2 Recruitment (BRET)	EC50	$33 \pm 6$ nM	<sup>[8]</sup>
CXCL12	$\beta$ -arrestin-2 Recruitment (BRET)	EC50	$8.5 \pm 1.3$ nM	<sup>[8]</sup>

## Preclinical Evidence of ACKR3 Modulation in Cancer Models

While specific preclinical data on **CCX-777** in cancer models is limited in the public domain, studies using the closely related ACKR3 modulator, CCX771, provide significant insights into the therapeutic potential of targeting this receptor. CCX771 has been variously described as an antagonist and an agonist, highlighting the complexity of ACKR3 pharmacology.<sup>[3][9]</sup> Nevertheless, its effects in preclinical cancer models demonstrate the impact of modulating ACKR3 signaling.

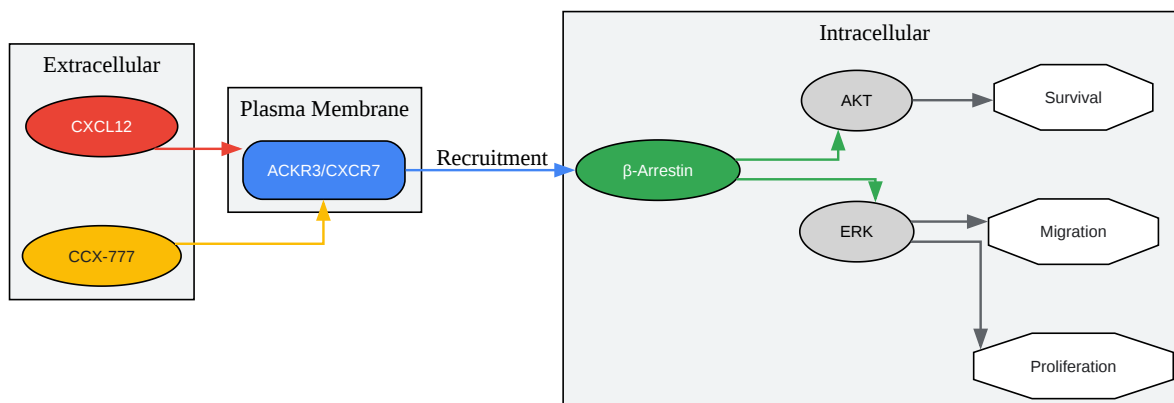
### Effects of CCX771 in Preclinical Cancer Models

Cancer Type	Model	Treatment	Key Findings	Reference
Breast Cancer	MDA-MB-231 cells (in vitro)	CCX771	Reduced invasion, adhesion, and migration. Inhibited tube formation of HUVECs. Decreased VEGF expression.	[6][7]
Breast Cancer	4T1.2 mouse model (in vivo)	CCX771	Significant reduction in lung metastasis.	[10]
Glioblastoma	U251 mouse xenograft	CCX771 with irradiation	Prolonged survival, tumor regression, and inhibition of tumor recurrence.	[3][11]
Prostate Cancer	CRPC animal models	CCX771 with enzalutamide	Combinatorial efficacy in suppressing tumor growth.	[12]

## Signaling Pathways and Experimental Workflows

### ACKR3 Signaling Pathway

ACKR3 primarily signals through the recruitment of  $\beta$ -arrestin, which can act as a scaffold for various downstream signaling molecules, including those in the ERK and AKT pathways. This can lead to diverse cellular responses such as proliferation, survival, and migration.

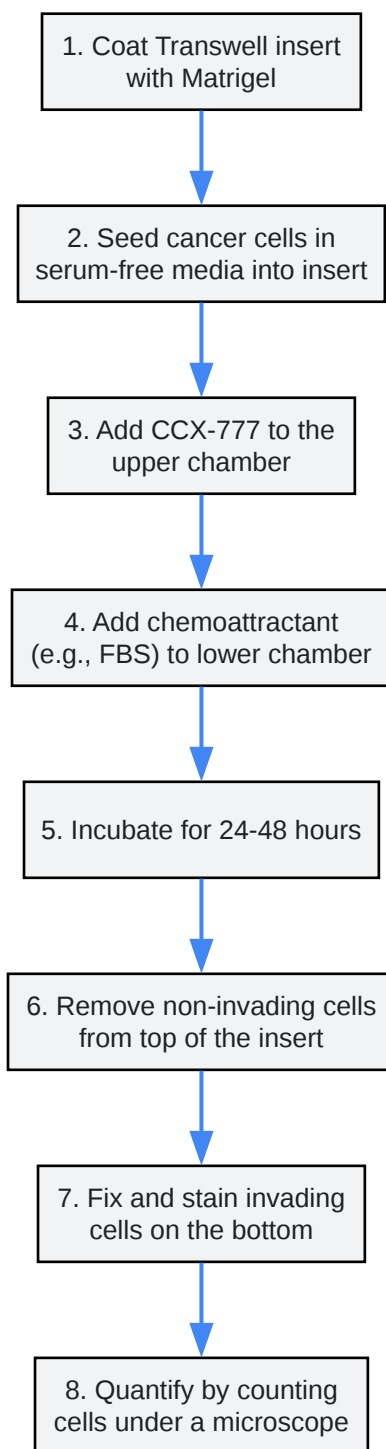


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ACKR3 signaling cascade upon ligand binding.

## Experimental Workflow: In Vitro Invasion Assay

A common method to assess the invasive potential of cancer cells is the Transwell invasion assay. The following diagram illustrates a typical workflow for evaluating the effect of **CCX-777** on cancer cell invasion.



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Workflow for a Transwell cell invasion assay.

## Detailed Experimental Protocols

### β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the recruitment of  $\beta$ -arrestin-2 to ACKR3 upon stimulation with **CCX-777**.

Materials:

- HEK293 cells
- Expression vectors for ACKR3-Rluc and  $\beta$ -arrestin-2-GFP
- Poly-D-lysine coated 96-well plates
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000
- Coelenterazine h
- **CCX-777** and CXCL12
- BRET-capable plate reader

Procedure:

- Seed HEK293 cells in a 6-well plate and grow to 80-90% confluency.
- Co-transfect cells with ACKR3-Rluc and  $\beta$ -arrestin-2-GFP expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.
- 24 hours post-transfection, harvest the cells and seed them into a poly-D-lysine coated white 96-well plate at a density of 50,000 cells/well.
- Incubate for another 24 hours.
- Replace the culture medium with assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
- Add varying concentrations of **CCX-777** or CXCL12 to the wells.
- Incubate for 15 minutes at 37°C.
- Add coelenterazine h to a final concentration of 5  $\mu$ M.

- Immediately read the plate on a BRET-capable plate reader, measuring luminescence at wavelengths corresponding to the Rluc donor and GFP acceptor.
- Calculate the BRET ratio (Acceptor emission / Donor emission) and plot against ligand concentration to determine EC50 and efficacy.

## In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the effect of **CCX-777** on the ability of endothelial cells to form capillary-like structures.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Matrigel Basement Membrane Matrix
- Endothelial Cell Growth Medium (EGM-2)
- 96-well culture plates
- **CCX-777**
- Calcein AM (for visualization)
- Fluorescence microscope

Procedure:

- Thaw Matrigel on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with 50  $\mu$ L of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of **CCX-777** or vehicle control.
- Seed  $1.5 \times 10^4$  HUVECs per well onto the solidified Matrigel.



- Incubate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours.
- (Optional) For visualization, incubate the cells with Calcein AM for 30 minutes.
- Examine the formation of tube-like structures using a phase-contrast or fluorescence microscope.
- Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

## Cell Invasion Assay (Transwell)

Objective: To determine the effect of **CCX-777** on the invasive capacity of cancer cells.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Transwell inserts with 8 µm pore size polycarbonate membrane
- Matrigel
- Serum-free culture medium
- Culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
- **CCX-777**
- Cotton swabs
- Methanol for fixation
- Crystal violet for staining
- Light microscope

Procedure:

- Thaw Matrigel on ice and dilute with cold serum-free medium.

- Coat the top surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
- Harvest cancer cells and resuspend them in serum-free medium at a concentration of  $1 \times 10^5$  cells/mL.
- Add 200  $\mu$ L of the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Add **CCX-777** at desired concentrations to the upper chamber.
- Add 500  $\mu$ L of medium containing 10% FBS to the lower chamber.
- Incubate for 24-48 hours at 37°C.
- After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with 0.5% crystal violet for 20 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Count the number of stained, invaded cells in several random fields of view under a light microscope.

## Conclusion

The atypical chemokine receptor ACKR3 is a validated target in oncology, with established roles in promoting tumor growth, metastasis, and angiogenesis. **CCX-777**, as a partial agonist of ACKR3's  $\beta$ -arrestin-mediated signaling, represents a tool to probe and potentially modulate these pathological processes. While direct preclinical data for **CCX-777** in cancer is still emerging, studies with related compounds underscore the therapeutic potential of targeting the ACKR3 pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of **CCX-777** and other ACKR3 modulators in cancer cell biology, with the ultimate goal of developing novel and effective cancer therapies.

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